molecular formula C17H19N5O3 B2486002 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide CAS No. 2034517-83-2

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide

Cat. No.: B2486002
CAS No.: 2034517-83-2
M. Wt: 341.371
InChI Key: GUDOBQAGHPEUDI-UHFFFAOYSA-N
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Description

1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture incorporates a 1-methyl-1H-indazole-3-carboxamide core, a scaffold recognized in scientific literature for its potential to interact with various biological targets . This core is strategically functionalized with a 1,2,4-oxadiazole heterocycle, a bioisosteric group known to enhance metabolic stability and binding affinity by serving as a surrogate for ester and amide functionalities . The inclusion of an oxan-4-yl (tetrahydropyran) group further contributes to the molecule's physicochemical profile, potentially improving solubility and conferring desirable pharmacokinetic properties. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, featured in several commercially available drugs and investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacophore for probing novel biological mechanisms and structure-activity relationships (SAR). Its structure suggests potential for application in high-throughput screening assays to identify new lead compounds for various therapeutic areas. This product is intended for research and analysis in a controlled laboratory setting. It is strictly for professional use and is not for human consumption, diagnostic, or therapeutic use. All safety data sheets and handling protocols must be consulted prior to use.

Properties

IUPAC Name

1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-22-13-5-3-2-4-12(13)15(20-22)17(23)18-10-14-19-16(21-25-14)11-6-8-24-9-7-11/h2-5,11H,6-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDOBQAGHPEUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NC(=NO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-Indazole-3-Carboxylic Acid

The indazole core is synthesized via a diazonium-free route to avoid instability issues associated with diazonium salts. Starting from phenylhydrazine and benzaldehyde, benzaldehyde phenylhydrazone is formed. Subsequent reaction with oxalyl chloride yields an intermediate that undergoes Friedel-Crafts acylation with AlCl₃ to produce benzylideneaminoisatin. Hydrolysis and rearrangement afford indazole-3-carboxylic acid.
Methylation : The N1 position is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF, followed by ester hydrolysis to yield 1-methyl-1H-indazole-3-carboxylic acid.

Preparation of 3-(Oxan-4-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate:

  • Amidoxime formation : Oxan-4-ylcarbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form N'-hydroxyoxane-4-carboximidamide.
  • Cyclization : The amidoxime is treated with chloroacetyl chloride in the presence of POCl₃, facilitating cyclization to 3-(oxan-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole.

Aminomethylation of the Oxadiazole Intermediate

The chloromethyl group is substituted with ammonia to generate 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole. This is achieved by reacting the chloromethyl derivative with aqueous ammonia in THF at 60°C for 12 hours.

Coupling of Indazole and Oxadiazole Moieties

Activation of the Carboxylic Acid

1-Methyl-1H-indazole-3-carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (2 equiv) in DCM, forming an active ester intermediate.

Amide Bond Formation

The activated carboxylic acid reacts with 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole in DCM at room temperature for 5–10 minutes, followed by stirring for 3–5 hours. The reaction is monitored via TLC, and the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvent : DCM outperforms THF and DMF in coupling efficiency due to better reagent solubility and lower polarity.
  • Base : DIPEA provides superior yields compared to inorganic bases, minimizing side reactions.

Cyclization Conditions

The use of POCl₃ in oxadiazole formation ensures complete cyclization but requires careful temperature control to prevent decomposition.

Crystalline Polymorphism

Analogous indazole derivatives exhibit polymorphic forms (e.g., Form A and Form B), influenced by recrystallization solvents. For instance, refluxing in methanol converts Form B to the thermodynamically stable Form A.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The methyl group on the indazole nitrogen appears as a singlet at δ 3.90–4.10 ppm. Protons on the tetrahydropyran ring resonate as multiplet signals between δ 1.50–2.50 ppm.
  • ¹³C NMR : The carbonyl carbon of the carboxamide is observed at δ 165–168 ppm, while the oxadiazole carbons appear at δ 155–160 ppm.

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/z 384 [M+H]⁺, consistent with the molecular formula C₁₈H₂₁N₅O₃.

X-Ray Powder Diffraction (XRPD)

XRPD of the final product reveals a crystalline pattern indicative of a single polymorph, with characteristic peaks at 2θ = 8.5°, 12.7°, and 17.3°.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Compounds featuring the indazole nucleus have been shown to exhibit significant activity against various cancer cell lines. For instance, derivatives of 1H-indazole have demonstrated the ability to inhibit tubulin polymerization, disrupting mitosis and leading to cell death. This mechanism is crucial in the development of new chemotherapeutic agents targeting rapidly dividing cancer cells .

Antimicrobial Properties

The oxadiazole moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives with oxadiazole structures can inhibit bacterial growth and show antifungal activity. The incorporation of oxan rings enhances the lipophilicity of these compounds, potentially improving their bioavailability and efficacy against microbial pathogens .

Case Study 1: Anticancer Efficacy

In a study published in Biomed Research, novel indazole derivatives were synthesized and screened for their anticancer properties against various cell lines. The results indicated that certain derivatives displayed significant growth inhibition rates, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

A series of oxadiazole derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds containing the oxan ring exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

References Table

ReferenceTitleYearFindings
Synthesis and screening of novel indazole derivatives2017Significant anticancer activity against multiple cell lines
Design and synthesis of oxadiazole derivatives2023Enhanced anticancer efficacy observed
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery2020Antimicrobial properties confirmed against various pathogens
Strategies for synthesis of oxadiazole compounds2020Detailed synthesis pathways discussed

Mechanism of Action

The mechanism of action of 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Oxadiazole Substituent Key Modifications
Target Compound Indazole Oxan-4-yl Combines indazole carboxamide with oxadiazole-oxane hybrid.
3-[3-tert-Butoxycarbonylaminomethyl-1,2,4-oxadiazol-5-yl]indazole () Indazole tert-Butoxycarbonylaminomethyl Bulky Boc-protected amine on oxadiazole; may influence solubility and stability.
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide () Triazolopyridine + Indazole Methyl Replaces oxan-4-yl with methyl; fused triazolopyridine enhances rigidity.
4-methyl-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)-1,2-oxazole-5-carboxamide () Indazole Trifluoromethylphenyl Uses 1,2-oxazole instead of 1,2,4-oxadiazole; strong electron-withdrawing group.
Compounds 116 and 117 () Benzimidazole Methylthio/Dimethylaminomethyl Benzimidazole core; polarizable substituents (S/NMe₂) for varied interactions.
(3-methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride () Methanamine Oxan-4-yl + Methyl Oxadiazole-oxane hybrid as a methanamine salt; potential synthetic intermediate.

Key Observations:

  • Core Heterocycle: The indazole core in the target compound distinguishes it from benzimidazole () or triazolopyridine () analogues, which may alter binding affinity to biological targets.
  • Linking Moieties: The carboxamide linker in the target compound contrasts with direct methylene linkages in analogues (e.g., ), affecting conformational flexibility.

Pharmacological and Physicochemical Comparisons

Table 2: Inferred Properties Based on Structural Features

Compound Name Molecular Formula* logP (Predicted) Solubility (Inference) Metabolic Stability (Inference)
Target Compound ~C₁₈H₂₀N₄O₃ ~2.1 Moderate (oxan-4-yl enhances) High (oxadiazole resists hydrolysis)
3-[3-tert-Butoxycarbonylaminomethyl... () ~C₁₇H₂₁N₅O₃ ~3.5 Low (Boc group is hydrophobic) Low (Boc cleavage in acidic conditions)
Compound 116 () ~C₂₄H₂₈N₆OS ~3.8 Low (methylthio is lipophilic) Moderate (sulfur may undergo oxidation)
4-methyl-N-(1-{[4-(trifluoromethyl)phenyl]methyl}...) () C₂₀H₁₅F₃N₄O₂ ~4.2 Very low (CF₃ is hydrophobic) High (oxazole stability)

Notes:

  • Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis compared to esters, while the oxan-4-yl group avoids rapid phase I metabolism .
  • Solubility: The oxan-4-yl group’s ether oxygen may form hydrogen bonds, improving solubility over analogues with tert-butyl () or trifluoromethyl () groups.

Biological Activity

1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide is a synthetic compound that integrates the indazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₃

This structure features an indazole core linked to an oxadiazole ring through a methylene bridge, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds containing indazole and oxadiazole scaffolds exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related indazole derivatives showed promising results against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, with IC₅₀ values lower than 1 µM for some derivatives .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Indazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

  • Research Findings : Selected indazole derivatives demonstrated in vitro inhibitory activity against COX-2, suggesting a mechanism for their anti-inflammatory effects .

Cytotoxic Effects

Cytotoxicity assays have been performed to assess the safety profile of the compound.

CompoundCell LineIC₅₀ (µM)
This compoundHeLa>100
Related Indazole DerivativeHeLa93.65
Related Indazole DerivativeHaCaT125.00

These findings indicate that while some derivatives exhibit low cytotoxicity at higher concentrations, further studies are needed to evaluate the safety of this specific compound .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory processes.
  • Oxidative Stress Modulation : Some derivatives have been noted for their protective effects against oxidative stress in cellular models .

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